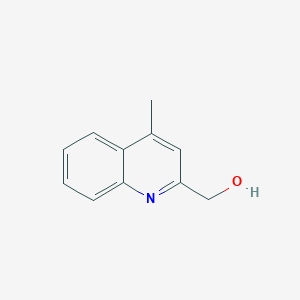
Succinate de diméthyle-d4
Vue d'ensemble
Description
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Applications De Recherche Scientifique
Synthèse de polymères bio-sourcés
Le succinate de diméthyle-d4 est utilisé dans la synthèse de polymères bio-sourcés. Il sert de précurseur pour la production de polyesters et de polyamides biodégradables. L'incorporation du composé deutéré permet une analyse structurale détaillée à l'aide de méthodes spectroscopiques, ce qui est crucial pour comprendre le processus de polymérisation et les propriétés des matériaux résultants .
Recherche pharmaceutique
En recherche pharmaceutique, le this compound est utilisé comme intermédiaire dans la synthèse de diverses molécules médicamenteuses. Sa forme deutérée est particulièrement utile pour tracer les voies métaboliques des médicaments, car elle peut être détectée distinctement des espèces non deutérées, fournissant ainsi des informations sur le métabolisme et la distribution des médicaments .
Suivi environnemental
Le composé est utilisé dans les études environnementales pour tracer les sources et les voies de pollution. La version deutérée sert d'étiquette isotopique stable, ce qui permet de différencier les sources naturelles et anthropiques de succinate dans les échantillons environnementaux .
Chimie analytique
En chimie analytique, le this compound est utilisé comme standard interne pour calibrer les instruments et valider les méthodes, en particulier en spectrométrie de masse et en spectroscopie RMN. Cela garantit l'exactitude et la précision de l'analyse quantitative .
Recherche en catalyse
Les chercheurs utilisent le this compound pour étudier les processus catalytiques. Il est impliqué dans des réactions telles que l'estérification et la transestérification, où son comportement sous divers catalyseurs peut être surveillé. Cela contribue au développement de nouveaux catalyseurs et à l'optimisation des conditions réactionnelles .
Science des matériaux
En science des matériaux, le composé trouve une application dans le développement de nouveaux matériaux ayant des propriétés spécifiques. Par exemple, il peut être utilisé pour créer des matériaux avec une teneur en deutérium contrôlée, ce qui peut modifier les propriétés physiques telles que la densité et la conductivité thermique .
Mécanisme D'action
Target of Action
Dimethyl succinate-d4, also known as Dimethyl succinate-2,2,3,3-d4, is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
Deuterium-labeled compounds like dimethyl succinate-d4 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Succinate serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The impact of deuteration on the pharmacokinetics of pharmaceuticals has been noted . This could potentially lead to changes in drug efficacy and safety profiles.
Propriétés
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30994-23-1 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

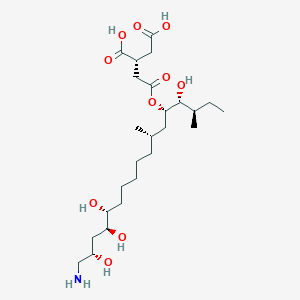
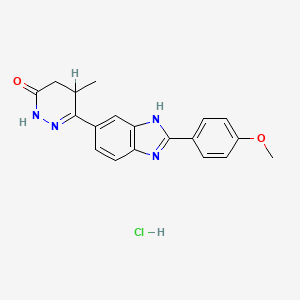
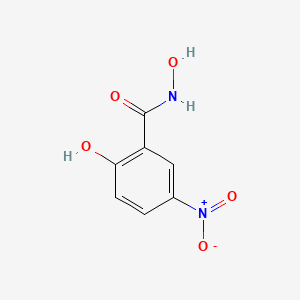

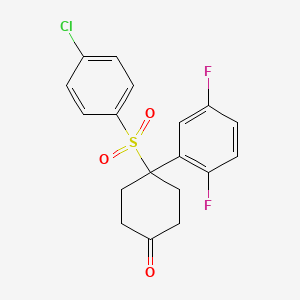
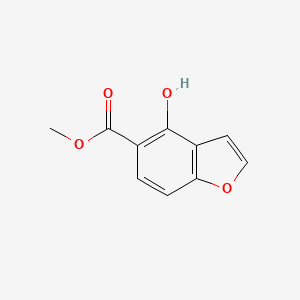
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
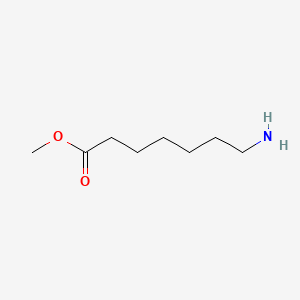
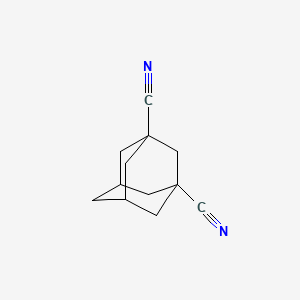
![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
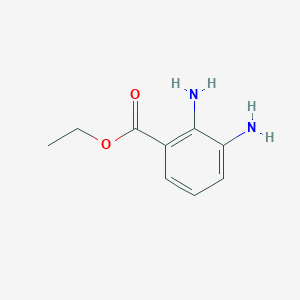
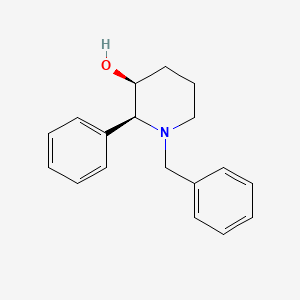
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
